3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
“3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities and are used in the synthesis of various anti-tubercular compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide” is characterized by the presence of a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
Benzothiazole derivatives, including “3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide”, can undergo a variety of chemical reactions. The carbonyl and cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, such as “3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown inhibitory effects against M. tuberculosis, with some derivatives demonstrating better inhibition potency than standard reference drugs .
Anti-Inflammatory and Analgesic Activities
Compounds with a benzothiazole core have been evaluated for their anti-inflammatory and analgesic activities . These compounds inhibit the biosynthesis of prostaglandins, which mediate inflammation and pain . Some synthesized benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities .
Ulcerogenic and Lipid Peroxidation Activities
Benzothiazole derivatives have also been studied for their ulcerogenic and lipid peroxidation activities . These compounds have shown low ulcerogenic and irritative action on the gastrointestinal mucosa compared to standard drugs .
Antimicrobial Activity
Some benzothiazole derivatives have demonstrated potent antimicrobial activity . For example, a compound possessing a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring showed significant inhibitory activity .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins involved in the survival and replication of mycobacterium tuberculosis .
Mode of Action
tuberculosis . This suggests that 3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide may interact with its targets in a way that disrupts the normal functioning of the bacteria, leading to its death or inhibition of growth.
Biochemical Pathways
Future Directions
Benzothiazole derivatives, including “3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide”, have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular agents . Future research could focus on exploring their potential in developing more effective treatments for tuberculosis and other diseases.
properties
IUPAC Name |
3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-6-7-13-14(10(9)2)18-16(21-13)19-15(20)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIBHMOPQSIFTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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